Product packaging for Formaldehyde;1-phenylethanone(Cat. No.:CAS No. 68441-83-8)

Formaldehyde;1-phenylethanone

Cat. No.: B1615750
CAS No.: 68441-83-8
M. Wt: 150.17 g/mol
InChI Key: IONMUCYQDGALHX-UHFFFAOYSA-N
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Description

Contextualization of Aldehyde-Ketone Reactivity in Organic Synthesis

Aldehydes and ketones are integral to organic synthesis due to the electrophilic nature of the carbonyl carbon and the acidity of the α-hydrogens. The polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon a prime target for nucleophilic attack. pressbooks.pubncert.nic.in This fundamental reactivity underpins a multitude of addition reactions. ncert.nic.inscribd.com

Aldehydes are generally more reactive than ketones. scribd.comlibretexts.org This heightened reactivity is attributed to two main factors:

Steric hindrance: Aldehydes possess at least one hydrogen atom attached to the carbonyl carbon, making them less sterically hindered than ketones, which have two bulkier alkyl or aryl groups. pressbooks.pubncert.nic.in

Electronic effects: The two electron-donating R groups in a ketone help to stabilize the partial positive charge on the carbonyl carbon, rendering it less electrophilic compared to an aldehyde with only one such group. pressbooks.publibretexts.org

A crucial aspect of aldehyde and ketone reactivity is the acidity of the α-hydrogens. The electron-withdrawing effect of the carbonyl group facilitates the removal of an α-hydrogen by a base, forming a resonance-stabilized enolate ion. ncert.nic.in This enolate can then act as a nucleophile, participating in a variety of carbon-carbon bond-forming reactions, most notably the aldol (B89426) condensation. ncert.nic.inlibretexts.org

The reactions involving aldehydes and ketones are diverse and include:

Nucleophilic addition reactions: Addition of nucleophiles like hydrides, organometallic reagents, water, alcohols, and amines. ncert.nic.inscribd.commsu.edu

Addition-elimination reactions: Formation of imines and enamines from the reaction with primary and secondary amines, respectively. libretexts.orgmsu.edu

Reactions at the α-carbon: Halogenation and alkylation via the enolate intermediate. scribd.comlibretexts.org

Significance of Formaldehyde (B43269) and 1-Phenylethanone as Building Blocks in Contemporary Chemical Research

Formaldehyde (Methanal) , with the chemical formula CH₂O, is the simplest aldehyde. wikipedia.org Its high reactivity and status as a C1 building block make it a cornerstone of the chemical industry and a vital component in organic synthesis. rsc.orgnortheastern.edu It is a key ingredient in the production of a wide range of materials, including resins, polymers, and adhesives. rsc.org In organic synthesis, formaldehyde's lack of α-hydrogens means it can only act as an electrophile in reactions like the aldol condensation, which simplifies the product mixture in crossed-aldol reactions. libretexts.orgwikipedia.org Its utility extends to various multicomponent reactions, where its ability to form multiple chemical bonds in a single step is highly valued for its efficiency and atom economy. rsc.orgnih.gov

1-Phenylethanone , more commonly known as acetophenone (B1666503), is an aromatic ketone with the formula C₈H₈O. scentspiracy.com It serves as a valuable building block in organic synthesis, particularly in the pharmaceutical and fragrance industries. scentspiracy.combibliotekanauki.pl The presence of acidic α-hydrogens on the methyl group allows it to readily form an enolate and participate as a nucleophile in reactions. scispace.com Acetophenone is a precursor for the synthesis of various compounds, including resins and some pharmaceuticals. scentspiracy.com Its reactions, such as the aldol condensation and the Mannich reaction, are fundamental in constructing more complex molecular architectures. adichemistry.combyjus.com

The combination of formaldehyde as a reactive electrophile and 1-phenylethanone as a ketone with enolizable protons leads to important synthetic transformations, such as the crossed aldol condensation and the Mannich reaction. adichemistry.comquora.com These reactions are pivotal for creating β-hydroxy ketones, α,β-unsaturated ketones, and β-amino carbonyl compounds, which are versatile intermediates for further synthetic elaboration. adichemistry.comthermofisher.com

Historical Development of Formaldehyde-Ketone Chemistry

The history of formaldehyde and ketone chemistry is intertwined with the foundational discoveries of organic chemistry.

Formaldehyde was first reported in 1859 by the Russian chemist Aleksandr Butlerov. formacare.eucapitalresin.com However, it was not definitively identified until 1868 by August Wilhelm von Hofmann, who developed a method for its synthesis that laid the groundwork for modern industrial production. formacare.eucapitalresin.com Commercial production began in Germany in the 1880s, initially for use as a preservative and embalming agent. formacare.eucapitalresin.com The early 20th century saw a significant expansion in its applications, particularly with the invention of Bakelite, a phenol-formaldehyde resin, in 1907 by Leo Baekeland. formacare.eu This marked the beginning of the age of synthetic polymers and solidified formaldehyde's role as a crucial industrial chemical. formacare.eu

The understanding of ketone chemistry also progressed throughout the 19th century. The term "ketone" is derived from the old German word for acetone (B3395972), "Aketon". chemicals.co.uk Acetophenone itself was first synthesized in 1871 by Carl Graebe through the chlorination of boiling acetophenone. wikipedia.org The development of reactions like the Friedel-Crafts acylation provided a general method for synthesizing aromatic ketones. scentspiracy.com

The specific reaction between formaldehyde and ketones gained significant attention with the work of German chemist Carl Mannich. In 1917, he reported the general reaction involving the condensation of a compound with an active hydrogen (like a ketone), formaldehyde, and a primary or secondary amine or ammonia. thermofisher.com This reaction, now known as the Mannich reaction , produces β-amino carbonyl compounds called Mannich bases. thermofisher.comorganicreactions.org Earlier, in 1903, Bernhard Tollens had observed a similar reaction between acetophenone, formaldehyde, and ammonium (B1175870) chloride. thermofisher.com The Mannich reaction proved to be a powerful tool for synthesizing a variety of nitrogen-containing compounds. thermofisher.comorganicreactions.org

The aldol reaction , another key reaction involving aldehydes and ketones, was also developed during this period. Crossed aldol reactions between an aldehyde lacking α-hydrogens, like formaldehyde, and a ketone, like acetophenone, were found to be particularly useful for creating specific products. libretexts.orgbyjus.com

Interactive Data Tables

Table 1: Properties of Formaldehyde and 1-Phenylethanone

PropertyFormaldehyde1-Phenylethanone
Chemical Formula CH₂OC₈H₈O
Molar Mass 30.03 g/mol 120.15 g/mol scentspiracy.com
Appearance Colorless gas wikipedia.orgColorless to yellowish liquid
Boiling Point -19 °C202 °C
Melting Point -92 °C20.5 °C
Common Synonyms Methanal, Formalin (aqueous solution) wikipedia.orgAcetophenone, Methyl phenyl ketone scentspiracy.com

Table 2: Key Reactions and Products

ReactionReactantsKey Product Type
Crossed Aldol Condensation Formaldehyde, 1-Phenylethanoneβ-Hydroxy ketone or α,β-Unsaturated ketone byjus.comquora.com
Mannich Reaction Formaldehyde, 1-Phenylethanone, Amineβ-Amino carbonyl compound (Mannich base) adichemistry.comthermofisher.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O2 B1615750 Formaldehyde;1-phenylethanone CAS No. 68441-83-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

68441-83-8

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

formaldehyde;1-phenylethanone

InChI

InChI=1S/C8H8O.CH2O/c1-7(9)8-5-3-2-4-6-8;1-2/h2-6H,1H3;1H2

InChI Key

IONMUCYQDGALHX-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=CC=C1.C=O

Canonical SMILES

CC(=O)C1=CC=CC=C1.C=O

Origin of Product

United States

Synthetic Methodologies for Formaldehyde 1 Phenylethanone Adducts and Polymers

Condensation Reactions in Formaldehyde-1-Phenylethanone Chemistry

Condensation reactions between 1-phenylethanone and formaldehyde (B43269) are fundamental to producing a range of resins and polymeric materials. The choice of catalyst, either basic or acidic, profoundly influences the reaction mechanism and the final product structure.

Base-Catalyzed Condensation Approaches

Base-catalyzed condensations are a common method for the synthesis of ketone-formaldehyde resins. These reactions typically proceed via an aldol (B89426) condensation mechanism.

The reaction of 1-phenylethanone with formaldehyde in the presence of an alkaline catalyst, such as sodium hydroxide (B78521), is a well-established method for producing acetophenone-formaldehyde resins. google.com This reaction is preferably carried out in an aqueous solution at temperatures ranging from 60 to 90°C. google.com To maintain a constant reaction rate, the pH can be kept at approximately 12 through the continuous addition of a base. google.com The use of alkali catalysts like sodium hydroxide, potassium hydroxide, or calcium hydroxide is common in the synthesis of ketone-aldehyde resins. google.com

Under these conditions, the reaction can be exothermic and may require temperature control to prevent it from becoming too vigorous. google.com The initial products are often hydroxymethyl derivatives, which can then undergo further condensation to form the resin. For instance, the reaction of acetophenone (B1666503) with paraformaldehyde in dimethyl sulfoxide (B87167) (DMSO) with potassium carbonate as a catalyst can yield α,α,α-tris(hydroxymethyl)acetophenone and 2-benzoylallyl alcohol. scispace.com Using a stronger base like ethanolic potassium hydroxide in DMSO leads to a rapid, exothermic reaction. scispace.com

The molar ratio of the reactants is a critical parameter. For example, reacting acetophenone with 0.7 to 1.4 moles of formaldehyde per mole of acetophenone is a key step in producing certain modified resins. google.com

Table 1: Conditions for Alkali-Catalyzed Reactions

CatalystSolventTemperature (°C)Molar Ratio (Acetophenone:Formaldehyde)Key Products
Sodium HydroxideAqueous60-901:0.7-1.4Carbonylated acetophenone/formaldehyde resin
Potassium CarbonateDMSORoom Temperature-α,α,α-tris(hydroxymethyl)acetophenone, 2-benzoylallyl alcohol
Ethanolic Potassium HydroxideDMSO10-20-Polymeric material, hydroxymethyl compounds

This table summarizes various conditions for the alkali-catalyzed reaction between 1-phenylethanone and formaldehyde.

Discrepancies in the reported products of the alkali-catalyzed reaction of 1-phenylethanone and formaldehyde in alcohol have been a subject of investigation. One study aimed to resolve the differences between their findings and previous work, which had reported 5-benzoyl-m-dioxan as the main product. researchgate.net However, this compound was not found in their research, which instead isolated and identified several other compounds. researchgate.net This highlights the sensitivity of the reaction to specific conditions and the complexity of the product mixture that can be formed. The formation of various products is often attributed to the aldol condensation mechanism, which can lead to β-hydroxy ketones that may subsequently dehydrate. researchgate.net

Acid-Catalyzed Condensation Approaches

Acid-catalyzed condensation reactions provide an alternative route to synthesizing polymers from 1-phenylethanone and formaldehyde, leading to resins with distinct structures and properties, such as novolac resins.

Acetophenone-formaldehyde resins (AFR) can be synthesized through the polycondensation of 1-phenylethanone and formaldehyde in the presence of an acid catalyst. derpharmachemica.comresearchgate.net In one method, the reaction is carried out by heating a mixture of 4-methyl acetophenone, phenyl hydrazine (B178648), and formaldehyde with hydrochloric acid. derpharmachemica.com The resulting resin can be purified by dissolving it in sodium hydroxide and reprecipitating it with hydrochloric acid. derpharmachemica.com

Another approach involves the reaction of acetophenone (1 mol) and formaldehyde (2 mol) with the dropwise addition of 20% sodium hydroxide, although this method uses a base, the resulting hydroxyl-group-containing resin can be further modified under different catalytic conditions. researchgate.net The properties of the resulting AFR can be tailored by controlling the reaction conditions and the molar ratio of the reactants. These resins have been explored for their potential to improve the UV degradation of polymers like high-density polyethylene (B3416737). researchgate.net

Table 2: Synthesis and Properties of an ABA Type Block Copolymer of AFR

Macroinitiator RatioPolymerization Time (min)Conversion (%)Mn ( g/mol )PDI
20030-121901.27
10060---
-12079243401.40

This table shows the results of atom transfer radical polymerization (ATRP) of methyl methacrylate (B99206) (MMA) using a difunctional AFR macroinitiator. Mn represents the number-average molecular weight and PDI is the polydispersity index. researchgate.net

Novolac-type phenolic polymeric networks can be synthesized through the acid-catalyzed polycondensation of formaldehyde with chalcones, which are derivatives of 1-phenylethanone. mdpi.com Chalcones possessing a p-phenolic OH group react with formaldehyde in the presence of an acid catalyst, such as a mixture of glacial acetic acid and sulfuric acid, to yield novolac phenolic polymeric networks (NPPN) in high yields. mdpi.com These polymers are characterized by their high thermal stability. mdpi.com

The synthesis involves heating the chalcones with a formaldehyde solution and the acid mixture. mdpi.com The resulting NPPNs are typically amorphous and insoluble in common organic solvents. mdpi.com This method allows for the creation of highly cross-linked thermoset materials. mdpi.com The general chemistry of novolac resin formation involves the reaction of a phenol (B47542) with an excess of formaldehyde under acidic conditions, leading to methylene (B1212753) bridges connecting the phenolic rings at the ortho and para positions. plenco.com

Influence of Catalyst Type and Concentration on Reaction Outcome

The synthesis of products from formaldehyde and 1-phenylethanone, also known as acetophenone, is significantly directed by the choice of catalyst and its concentration. The reaction can proceed via different mechanisms, primarily acid- or base-catalyzed pathways, each yielding distinct outcomes.

Acid Catalysis: In an acidic environment, the reaction is typically an acid-catalyzed aldol condensation. chegg.com The process begins with the protonation of the carbonyl oxygen of acetophenone, which then tautomerizes to its enol form. Simultaneously, formaldehyde is protonated, increasing its electrophilicity. The enol then attacks the protonated formaldehyde, leading to the formation of an adduct. The type of acid catalyst and its concentration influence the reaction rate and can promote dehydration of the initial aldol adduct. For instance, dodecylbenzenesulfonic acid (DBSA) has been shown to be an effective catalyst for the reaction between acetophenone and formaldehyde in water. researchgate.net Higher catalyst concentrations generally accelerate the reaction but can also lead to undesired side reactions and polymerizations. semanticscholar.org

Base Catalysis: Under basic conditions, an enolate ion is formed by the deprotonation of the α-carbon of acetophenone. quora.com This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. This is also a form of aldol condensation. quora.com The strength and concentration of the base are crucial. Strong bases can lead to rapid and sometimes uncontrolled reactions. The use of a base is common in the Claisen-Schmidt condensation, which involves an aromatic ketone like acetophenone. researchgate.net The concentration of the base can affect the product distribution and the extent of subsequent condensation reactions. researchgate.net

The following table summarizes the general influence of catalyst type on the reaction:

Catalyst TypeGeneral MechanismKey IntermediatesInfluence of Concentration
Acid Electrophilic attack of the enol form of acetophenone on protonated formaldehyde. chegg.comsemanticscholar.orgEnol, Protonated FormaldehydeHigher concentration generally increases reaction rate but may lead to side reactions. semanticscholar.org
Base Nucleophilic attack of the acetophenone enolate on formaldehyde. quora.comrsc.orgEnolate ionAffects the rate of enolate formation and subsequent reaction steps. researchgate.net

Multicomponent Reaction Strategies Incorporating Formaldehyde and 1-Phenylethanone Precursors

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient pathway to complex molecules. jocpr.com Formaldehyde and 1-phenylethanone are valuable precursors in several MCRs.

A prominent example is the Mannich reaction , which involves the aminoalkylation of an acidic proton-containing compound. thermofisher.comorganicreactions.orgadichemistry.com In this context, acetophenone (the compound with an acidic α-proton) reacts with formaldehyde and a primary or secondary amine to yield a β-aminocarbonyl compound, known as a Mannich base. thermofisher.comadichemistry.com The reaction can be catalyzed by either acid or base. adichemistry.com The iminium ion, formed from the amine and formaldehyde, acts as the electrophile that is attacked by the enol or enolate of acetophenone. adichemistry.com

The Biginelli reaction is another important MCR, traditionally used for synthesizing dihydropyrimidinones from an aldehyde, a β-ketoester, and urea. jocpr.com Variations of this reaction can incorporate acetophenone derivatives. While not a direct reaction with acetophenone itself, the principles of MCRs demonstrate the potential for one-pot syntheses involving these precursors to create diverse heterocyclic structures. jocpr.com

Furthermore, strategies that alter reaction parameters can selectively generate different products from the same set of starting materials, including 1,3-dicarbonyl compounds and formaldehyde. acs.org This highlights the versatility of MCRs in creating molecular diversity from simple building blocks like formaldehyde and acetophenone. acs.orgresearchgate.net

Polymerization Processes Involving Formaldehyde and 1-Phenylethanone

Polycondensation Mechanisms in Resin Formation

The formation of resins from formaldehyde and 1-phenylethanone occurs through polycondensation, a process where monomers combine with the elimination of a small molecule, such as water. woodresearch.sk This can be initiated by either acid or base catalysts. researchgate.net

Under acidic conditions , the reaction proceeds through the formation of hydroxymethyl derivatives of acetophenone, which then react with each other or with other acetophenone molecules to form methylene bridges between the aromatic rings. google.com This leads to a cross-linked network characteristic of thermoset resins. google.com

In a base-catalyzed process, the reaction is initiated by the formation of an enolate from acetophenone, which then attacks formaldehyde. researchgate.netgoogle.com The resulting hydroxymethyl derivative can undergo further condensation reactions. The base-catalyzed condensation of resorcinol (B1680541) and formaldehyde, a related system, is believed to proceed through quinone methide intermediates. researchgate.net The structure and properties of the final acetophenone-formaldehyde resin are influenced by factors such as the molar ratio of the reactants and the reaction conditions. researchgate.net

The general steps in resin formation are outlined below:

Table 2: General Steps in Acetophenone-Formaldehyde Resin Formation
Step Description Catalyst Role
1. Initiation Formation of reactive species (enol/enolate from acetophenone, protonated formaldehyde/iminium ion). Acid protonates carbonyls; Base forms enolates.
2. Adduct Formation Reaction between the acetophenone-derived species and formaldehyde to form hydroxymethyl adducts. Catalyzes the initial C-C bond formation.
3. Polycondensation Subsequent reactions between adducts and monomers, eliminating water to form methylene bridges. Promotes dehydration and polymer chain growth.

| 4. Cross-linking | Formation of a three-dimensional network. | Influences the degree of cross-linking. |

Formation of Copolymers and Modified Polymers

Synthesis of Copolymer Resins from Substituted Acetophenones, Hydrazines, and Formaldehyde

The introduction of a third monomer, such as hydrazine, into the polymerization of substituted acetophenones and formaldehyde leads to the formation of copolymer resins with modified properties. derpharmachemica.comderpharmachemica.comresearchgate.net For example, a copolymer resin designated 4-MAPHF was synthesized through the condensation of 4-methyl acetophenone, phenyl hydrazine, and formaldehyde. derpharmachemica.comderpharmachemica.comresearchgate.net

The synthesis is typically carried out in the presence of an acid catalyst, such as hydrochloric acid, by heating the monomers. derpharmachemica.comresearchgate.net The resulting copolymer's structure can be elucidated using various spectroscopic techniques, including FTIR and ¹H NMR. derpharmachemica.comderpharmachemica.com Such copolymers have potential applications as ion-exchange resins and in the preparation of polychelates with transition metals. derpharmachemica.comresearchgate.net The properties of these resins are influenced by the molar ratios of the reacting monomers. derpharmachemica.com

Thiourea (B124793), Formaldehyde, and 1-Phenylethanone Polymeric Systems

Incorporating thiourea into the polymerization of formaldehyde and 1-phenylethanone results in a terpolymer resin with unique characteristics. ontosight.aiepa.gov These polymers are a subset of thiourea-formaldehyde resins. ontosight.ai The synthesis involves a condensation reaction where the amino groups of thiourea react with formaldehyde and the ketone group of 1-phenylethanone, leading to a three-dimensional network. ontosight.ai

The CAS number for the polymer of thiourea with formaldehyde and 1-phenylethanone is 68527-49-1. epa.govguidechem.comny.gov The presence of thiourea in the polymer backbone can enhance properties such as thermal stability and rigidity. ontosight.ai These terpolymer resins have found applications as adhesives, coatings, and in composite materials. ontosight.ai Similar terpolymers, such as those derived from sulphanilic acid, thiourea, and formaldehyde, have also been synthesized and characterized for various applications, including as ion exchangers and for their antibacterial and photoluminescent properties. iipseries.org

The following table lists the compounds mentioned in this article.

Block Copolymer Synthesis with Acetophenone Formaldehyde Resin (AFR)

The synthesis of block copolymers incorporating Acetophenone Formaldehyde Resin (AFR) introduces advanced polymeric architectures with tailored properties. A significant method for achieving this is through controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), which allow for the creation of well-defined block copolymers.

Well-defined ABA-type block copolymers, where AFR constitutes the central 'B' block and another polymer forms the outer 'A' blocks, have been successfully synthesized. zendy.io In a representative synthesis, an AFR with hydroxyl end groups is first modified to create a macroinitiator. This is achieved by reacting the hydroxyl groups of the AFR with a molecule like 2-bromopropionyl bromide. zendy.ioresearchgate.netresearchgate.net The resulting difunctional macroinitiator, AFR-Br, can then initiate the polymerization of a second monomer, such as methyl methacrylate (MMA), from both ends. researchgate.net

The ATRP of MMA is typically carried out using a catalyst system like copper(I) bromide (CuBr) with a ligand, for example, N,N,N',N'',N''-pentamethyl-diethylenetriamine (PMDETA). zendy.ioresearchgate.net The reaction is generally conducted in a solvent like anisole (B1667542) at an elevated temperature, for instance, 90°C. researchgate.net This process allows for the growth of poly(methyl methacrylate) (PMMA) chains from the AFR macroinitiator, leading to the formation of a PMMA-b-AFR-b-PMMA triblock copolymer. researchgate.net

The molecular weight of the resulting block copolymers can be controlled by varying the reaction time and the ratio of monomer to macroinitiator. researchgate.net Gel Permeation Chromatography (GPC) analysis is used to determine the molecular weights (Mn) and polydispersity indices (PDI) of the copolymers. researchgate.net Studies have shown that Mn values can reach up to 24,000 g/mol with narrow molecular weight distributions (PDI < 1.5), indicating a controlled polymerization process. zendy.ioresearchgate.net The structure and composition of the block copolymers are confirmed using spectroscopic techniques such as Fourier Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (¹H-NMR) spectroscopy. zendy.ioresearchgate.net These synthesized block copolymers have shown improved thermal stability compared to the original AFR and exhibit good adhesion properties, making them suitable for applications in coatings. zendy.io

Table 1: ATRP Synthesis of PMMA-b-AFR-b-PMMA Triblock Copolymers

ParameterDescriptionReference
MacroinitiatorAcetophenone Formaldehyde Resin modified with 2-bromopropionyl bromide (AFR-Br) zendy.ioresearchgate.net
MonomerMethyl Methacrylate (MMA) zendy.io
Catalyst SystemCopper(I) bromide (CuBr) / N,N,N',N'',N''-pentamethyl-diethylenetriamine (PMDETA) zendy.ioresearchgate.net
SolventAnisole researchgate.net
Temperature90°C zendy.ioresearchgate.net
Resulting StructurePMMA-b-AFR-b-PMMA Triblock Copolymer researchgate.net
Molecular Weight (Mn)Up to 24,000 g/mol zendy.ioresearchgate.net
Polydispersity Index (PDI)< 1.5 zendy.ioresearchgate.net

Functionalization of Polymeric Structures Derived from Formaldehyde and 1-Phenylethanone

The polymeric structures derived from formaldehyde and 1-phenylethanone (acetophenone) possess reactive carbonyl and methylenic groups that serve as sites for various chemical modifications. researcher.lifegoogle.com This functionalization allows for the tailoring of the resin's properties for specific applications, such as improving solubility, thermal stability, or introducing new reactive sites for further crosslinking or polymerization. researcher.lifewikipedia.org

One common functionalization strategy involves the modification of the carbonyl groups. google.com For instance, the ketone groups in the acetophenone-formaldehyde resin can be hydrogenated to form hydroxyl groups. google.comwikipedia.org This transformation converts the ketone resin into a polyol. The hydrogenation is typically carried out in a solvent like butanol or in the melt, using catalysts such as Raney nickel or other metal catalysts like palladium. google.com These resulting hydroxyl-containing resins can be further reacted, for example with diisocyanates, to form crosslinked materials used in coatings and adhesives. wikipedia.org Another modification at the hydroxyl group is glycidylation, where the polyol is reacted with epichlorohydrin (B41342) to introduce epoxy groups, creating epoxy resins suitable for powder coatings. google.com

The active methylene bridge and the aromatic ring also provide opportunities for functionalization. Resins can be modified by reacting them with various anhydrides like acetic anhydride (B1165640), maleic anhydride, and dodecenylsuccinic anhydride to introduce ester functionalities. researcher.life Furthermore, reactions with compounds such as hydroxylamine, semicarbazide, and phenyl hydrazine can be used to modify the carbonyl group and introduce new functional groups. researcher.life

Functionalization can also be achieved by incorporating other monomers during the initial synthesis. This in situ modification has been studied with compounds like phenols, bisphenols, melamine, and p-toluenesulfonamide. wiley.comemerald.com More complex functional groups can also be introduced. For example, benzoyl hydrazine has been incorporated into a cross-linked polymer matrix to create a functionalized resin with metal-chelating properties. ias.ac.in In another approach, acetyl group-containing phenolic resins were synthesized and subsequently reacted with Grignard reagents, demonstrating the reactivity of the acetyl groups for creating novel functional polymers. cnrs.fr

Table 2: Examples of Functionalization Reactions on Acetophenone-Formaldehyde Resins

Reaction TypeReagent(s)Functional Group IntroducedReference
HydrogenationH₂ / Raney NickelHydroxyl (-OH) google.com
GlycidylationEpichlorohydrinEpoxy (Glycidyl ether) google.com
EsterificationAcetic anhydride, Maleic anhydrideEster researcher.life
Hydrazone FormationPhenyl hydrazine, SemicarbazideHydrazone, Semicarbazone researcher.life
Hydrazide FormationBenzoyl hydrazineBenzoyl hydrazone ias.ac.in
Grignard ReactionOrganomagnesium reagents (e.g., RMgBr)Tertiary Alcohol cnrs.fr

Green Chemistry Principles in Formaldehyde-1-Phenylethanone Synthesis

The application of green chemistry principles to the synthesis of formaldehyde-1-phenylethanone resins aims to reduce the environmental impact of the production process. This involves developing solvent-free reaction systems, utilizing energy-efficient methods like microwave irradiation, and employing environmentally benign catalysts.

Solvent-Free Reaction Systems for Condensation and Polymerization

Traditional condensation polymerization of ketones and formaldehyde often uses organic solvents or aqueous solutions. google.com Eliminating solvents reduces volatile organic compound (VOC) emissions, simplifies product purification, and lowers costs. Solvent-free systems for the synthesis of ketone-aldehyde resins have been developed. google.com For example, a method for preparing acetophenone-formaldehyde resin involves reacting acetophenone and paraformaldehyde in the presence of an inorganic base catalyst with little to no solvent (0-50% alcohol). google.com The reaction proceeds at temperatures between 20-138°C, and after the reaction, the resin is purified by washing with hot water and then dehydrated at a high temperature. google.com Another approach utilizes a tetraalkylammonium hydroxide catalyst for the reaction of a ketone with paraformaldehyde, which can also be conducted with minimal solvent. google.com These processes not only reduce solvent waste but can also lead to resins with high thermal stability and good color properties. google.comgoogle.com

Microwave-Assisted Synthesis of Formaldehyde-1-Phenylethanone Derivatives

Microwave-assisted organic synthesis (MAOS) is an energy-efficient technique that can dramatically reduce reaction times, often from hours to minutes. chemicaljournals.combspublications.net This method has been applied to condensation reactions relevant to the synthesis of acetophenone-formaldehyde derivatives. For instance, the Mannich condensation of acetophenone, formaldehyde, and a secondary amine can be achieved in just 60 seconds under microwave irradiation, producing β-amino ketones in high yield (83%). chemicaljournals.com This green method avoids the harsh conditions and byproduct formation associated with classical methods. chemicaljournals.com Similarly, the microwave-assisted condensation of acetone (B3395972) and formaldehyde has been shown to reduce the reaction time to 30 minutes compared to the 2-4 hours required for conventional heating, yielding highly viscous resins in good yields. researchgate.neteemj.eu While this example uses acetone, the principle of accelerated reaction rates under microwave irradiation is broadly applicable to other ketone-formaldehyde polymerizations, offering a significant green advantage in terms of energy consumption and process efficiency. researchgate.neteemj.eu

Table 3: Comparison of Conventional vs. Microwave-Assisted Ketone-Formaldehyde Condensation

ParameterConventional HeatingMicrowave IrradiationReference
Reaction TimeSeveral hoursSeconds to minutes chemicaljournals.comresearchgate.net
Reaction ConditionsOften harsh, prolonged heatingRapid, efficient heating chemicaljournals.com
YieldVariable, can be lowOften high to excellent chemicaljournals.comresearchgate.net
ByproductsPotential for undesired byproductsReduced byproduct formation chemicaljournals.com

Utilization of Environmentally Benign Catalytic Systems

The move towards green chemistry encourages the replacement of traditional homogeneous catalysts, such as sodium or potassium hydroxide, which can be difficult to remove from the final product, with heterogeneous, recyclable, and more environmentally friendly alternatives. academie-sciences.frgoogle.com Solid acid and base catalysts are a key area of development.

Heterogeneous catalysts like Amberlyst-15, a macroporous polystyrene-based resin with sulfonic acid groups, offer advantages such as ease of separation and recyclability for various acid-catalyzed reactions. cu.edu.eg Similarly, macroporous phenolsulfonic acid-formaldehyde resins have been employed as effective heterogeneous acid catalysts. mdpi.com In the realm of basic catalysts, magnetic nanoparticles coated with silica (B1680970) and functionalized with amine groups have been developed as efficient and easily recoverable catalysts for Knoevenagel condensation reactions under ultrasonic irradiation. academie-sciences.fr

Other innovative catalytic systems include mesoporous poly-melamine-formaldehyde (mPMF), which acts as a highly efficient hydrogen-bonding catalyst due to its high density of amine and triazine functional groups. rsc.org Zeolites, such as HZSM-5, have also been investigated for acid-catalyzed reactions involving formaldehyde, such as the Prins reaction. nih.gov The development of these solid, reusable catalysts is crucial for creating cleaner and more sustainable synthesis routes for acetophenone-formaldehyde resins and related polymers. wikipedia.orgacademie-sciences.fr

Reaction Mechanisms and Theoretical Investigations of Formaldehyde 1 Phenylethanone Chemistry

Mechanistic Pathways of Condensation Reactions

Condensation reactions between 1-phenylethanone and formaldehyde (B43269) or other aldehydes are fundamental processes for forming carbon-carbon bonds. These reactions can proceed through various mechanistic pathways depending on the reaction conditions and the specific substrates involved.

The Aldol (B89426) condensation is a cornerstone reaction in organic synthesis where an enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone. tutoroot.comiitk.ac.in When this reaction occurs between two different carbonyl compounds, it is termed a crossed aldol condensation. iitk.ac.inbyjus.com The Claisen-Schmidt condensation is a specific type of crossed aldol condensation between an aldehyde or ketone having an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.orgmasterorganicchemistry.com

In the context of 1-phenylethanone and formaldehyde, the reaction is a crossed aldol condensation. 1-phenylethanone possesses acidic α-hydrogens on its methyl group, which can be abstracted by a base to form a resonance-stabilized enolate ion. quora.com Formaldehyde, lacking α-hydrogens, cannot enolize and thus acts exclusively as the electrophile. tutoroot.com

The mechanism, typically base-catalyzed, proceeds as follows:

Enolate Formation: A base, such as hydroxide (B78521) ion (OH⁻), abstracts an α-hydrogen from 1-phenylethanone to form an enolate ion. tutoroot.com

Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of formaldehyde. tutoroot.com

Protonation: The resulting alkoxide intermediate is protonated by a protic solvent (like water) to yield a β-hydroxy ketone. byjus.com

Dehydration: Under heating or acidic conditions, this β-hydroxy ketone can readily undergo dehydration to form an α,β-unsaturated ketone, as the resulting conjugated system is highly stable. tutoroot.combyjus.com

The reaction between benzaldehyde (B42025) (an aromatic aldehyde without α-hydrogens) and acetophenone (B1666503) is a classic example of a Claisen-Schmidt condensation, which proceeds via a similar mechanism to form chalcone (B49325). byjus.comwisdomlib.org The reaction involving formaldehyde and acetophenone can be considered analogous, leading to the formation of 1-phenyl-2-propen-1-one under basic conditions. quora.com

Table 1: Key Steps in the Base-Catalyzed Aldol Condensation of 1-Phenylethanone and Formaldehyde

StepDescriptionReactantsIntermediate/Product
1 Enolate Formation1-Phenylethanone, Base (e.g., OH⁻)1-Phenylethanone enolate
2 Nucleophilic Attack1-Phenylethanone enolate, FormaldehydeAlkoxide intermediate
3 ProtonationAlkoxide intermediate, Waterβ-Hydroxy ketone
4 Dehydration (optional)β-Hydroxy ketoneα,β-Unsaturated ketone

The Prins reaction is an electrophilic addition of an aldehyde or ketone to an alkene or alkyne, followed by the capture of a nucleophile or elimination of a proton. wikipedia.org The outcome is highly dependent on the reaction conditions. wikipedia.org While the classic Prins reaction involves an alkene, analogous reactions can be envisaged where the enol or enolate of 1-phenylethanone acts as the nucleophile attacking an activated formaldehyde species.

Formaldehyde can be activated by protic or Lewis acids. wikipedia.org In the presence of an acid catalyst, formaldehyde is protonated, forming a highly electrophilic oxocarbenium ion. This activated species is then susceptible to attack by a nucleophile. In some cases, especially with an excess of formaldehyde, the reaction can lead to the formation of 1,3-dioxanes. wikipedia.orgresearchgate.net

Recent studies have explored the use of confined imino-imidodiphosphate (iIDP) Brønsted acid catalysts for the enantioselective intermolecular Prins reaction of styrenes with paraformaldehyde to form 1,3-dioxanes. acs.orgnih.govnih.gov Isotope labeling experiments and computational studies suggest a concerted, highly asynchronous addition of an acid-activated formaldehyde oligomer to the olefin. acs.orgnih.govnih.gov This highlights the potential for complex mechanistic pathways involving formaldehyde oligomers, rather than a simple monomeric species. researchgate.net

Beyond the reactions at the α-carbon, formaldehyde can also react with the aromatic ring of 1-phenylethanone and its derivatives through electrophilic aromatic substitution, specifically hydroxyalkylation. This reaction typically requires acid catalysis to activate the formaldehyde. ferrybox.org

The acetyl group on 1-phenylethanone is a deactivating, meta-directing group for electrophilic aromatic substitution. ncert.nic.in However, if the aromatic ring possesses strongly activating substituents, such as hydroxyl (-OH) or amino (-NH2) groups, electrophilic substitution becomes more favorable at the ortho and para positions relative to these activating groups. britannica.comlkouniv.ac.in

For instance, in derivatives like 2,4-dihydroxyacetophenone, the hydroxyl groups strongly activate the ring towards electrophilic attack. In a Mannich-type reaction, formaldehyde and an amine (like morpholine) form an electrophilic iminium ion, which then attacks the activated aromatic ring, typically at the position ortho to one hydroxyl group and para to the other.

The mechanism for acid-catalyzed hydroxyalkylation involves:

Formation of the Electrophile: Formaldehyde is protonated by an acid catalyst to form the highly reactive hydroxymethyl cation ([CH₂OH]⁺) or a related electrophilic species.

Electrophilic Attack: The activated aromatic ring of the 1-phenylethanone derivative attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. libretexts.org

Deprotonation: A base removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the hydroxyalkylated product. lkouniv.ac.in

Studies on the hydroxyalkylation of phenols with formaldehyde to produce bisphenol F have been conducted using various catalysts, including water-soluble Brønsted acidic ionic liquids. rsc.org These studies provide insights into the conditions that favor electrophilic aromatic substitution over other reaction pathways.

Computational and Theoretical Chemistry Approaches

Computational chemistry provides powerful tools to investigate the detailed mechanisms of chemical reactions, offering insights into reaction energies, transition state structures, and the influence of catalysts.

Quantum chemical methods are instrumental in elucidating the potential energy surfaces of reactions involving 1-phenylethanone and formaldehyde. acs.org These studies can calculate the standard Gibbs energy of activation (ΔG‡), standard enthalpy of activation (ΔH‡), and standard entropy of activation (ΔS‡), which are crucial for understanding reaction rates according to transition state theory (TST). wikipedia.org

TST posits a quasi-equilibrium between reactants and an activated complex (the transition state) at the saddle point of a potential energy surface. wikipedia.org By modeling the structures and energies of reactants, products, intermediates, and transition states, quantum chemical calculations can map out the entire reaction pathway. For instance, calculations can determine whether a reaction proceeds through a stepwise or concerted mechanism by locating the relevant transition states and intermediates and comparing their relative energies. thieme-connect.de

For complex reactions, such as the Prins reaction, computational studies can help to distinguish between different possible pathways, for example, by comparing the activation energies for the formation of a 1,3-diol versus an allylic alcohol. wikipedia.org Variational transition-state theory (VTST), combined with multidimensional tunneling corrections, can provide more accurate rate constants, especially at low temperatures where quantum effects are significant. nih.gov

Table 2: Key Thermodynamic Parameters in Transition State Theory

ParameterSymbolDescription
Enthalpy of Activation ΔH‡The difference in enthalpy between the transition state and the reactants. Often related to the experimental activation energy (Ea). wikipedia.org
Entropy of Activation ΔS‡The difference in entropy between the transition state and the reactants. It reflects the change in order/disorder on going from reactants to the transition state. wikipedia.org
Gibbs Energy of Activation ΔG‡The overall energy barrier to reaction, combining both enthalpic and entropic contributions (ΔG‡ = ΔH‡ - TΔS‡). It directly relates to the reaction rate constant. uleth.ca

Density Functional Theory (DFT) has become a widely used tool in computational chemistry due to its favorable balance of accuracy and computational cost. unipd.it DFT methods are particularly well-suited for studying the mechanisms of organic reactions, including those involving 1-phenylethanone and formaldehyde.

DFT calculations have been employed to investigate:

Reaction Mechanisms: DFT can be used to model the step-by-step mechanism of reactions like the aldol condensation, identifying the structures of enolates, transition states for C-C bond formation, and subsequent intermediates. acs.org For example, DFT studies on the reaction of the phenyl radical with formaldehyde have predicted the energy barriers for different reaction channels, such as hydrogen abstraction versus addition. acs.org

Catalyst Effects: The influence of catalysts, such as Lewis acids in the Prins reaction, can be modeled using DFT. thieme-connect.de These calculations can reveal how the catalyst interacts with the reactants, lowers the activation energy, and influences the stereoselectivity of the reaction. thieme-connect.de

Formaldehyde Reactivity: DFT studies have been used to model the reactivity of formaldehyde itself, including its reactions with ozone and its tendency to form oligomers. researchgate.netunh.edu These calculations can help determine the most likely reactive species under different conditions.

By combining DFT calculations with experimental data, a more complete and nuanced understanding of the reaction mechanisms governing the chemistry of 1-phenylethanone and formaldehyde can be achieved.

Catalytic Mechanisms in Formaldehyde-1-Phenylethanone Transformations

The reaction between formaldehyde and 1-phenylethanone (acetophenone) is a classic aldol-type condensation, often referred to as the Claisen-Schmidt condensation, which can be catalyzed by either acids or bases. byjus.comresearchgate.net The catalyst plays a pivotal role in activating the reactants and facilitating the formation of a new carbon-carbon bond.

Acid Catalysis: Under acidic conditions, the mechanism involves the protonation of the carbonyl oxygen of 1-phenylethanone, which enhances its tendency to tautomerize into its enol form. acs.orgumass.edu Simultaneously, the formaldehyde carbonyl group is activated by protonation, making it more electrophilic. The nucleophilic enol of 1-phenylethanone then attacks the activated formaldehyde. As with base catalysis, the initial aldol addition product can subsequently dehydrate to form the α,β-unsaturated ketone. researchgate.net Chiral Brønsted acids, such as phosphoric acid derivatives, have been developed to control the enantioselectivity of related reactions by creating a chiral environment that discriminates between the faces of the reacting partners. acs.orgsakura.ne.jpacs.org Studies on similar systems, like the alkylation of phenol (B47542) with methanol (B129727) (which can dehydrogenate to formaldehyde), show that Brønsted acid catalysts promote the formation of an electrophilic species that leads to C-alkylation. researchgate.net

The product of the formaldehyde-1-phenylethanone condensation, an α,β-unsaturated ketone, is a versatile intermediate for further transformations, many of which are efficiently catalyzed by transition metals. A particularly important transformation is the selective hydrogenation of the carbon-carbon double bond.

Selective Hydrogenation: The selective hydrogenation of the C=C bond in α,β-unsaturated ketones to produce the corresponding saturated ketone is a valuable industrial process. liverpool.ac.uk However, it presents a challenge as the C=O bond can also be reduced. google.com Various metal catalysts have been developed to achieve high chemoselectivity. Nickel-containing catalysts, used in the presence of an organic sulfur compound, have been shown to effectively hydrogenate the C=C double bond while leaving the carbonyl group intact. google.com Palladium nanoparticles supported on nitrogen-doped porous carbon have also demonstrated high efficiency and reusability for this selective hydrogenation under mild conditions. researchgate.net Transfer hydrogenation, which uses hydrogen donors like methanol or isopropanol (B130326) instead of H₂ gas, offers a safer and more convenient alternative. liverpool.ac.ukresearchgate.net Rhodium and ruthenium pincer complexes are effective catalysts for transfer hydrogenation. liverpool.ac.uk

Table 3: Catalysts for Transformations of α,β-Unsaturated Ketones

TransformationCatalyst TypeSpecific Catalyst ExampleKey FeatureReference(s)
Selective Hydrogenation (C=C)Nickel-basedNi-containing catalyst with organic sulfur compoundSelective for C=C bond over C=O bond google.com
Selective Hydrogenation (C=C)Palladium-basedPd nanoparticles on N-doped carbonHigh efficiency and reusability at mild conditions researchgate.net
Transfer Hydrogenation (C=C)Rhodium-basedRhodacycle complexesUses methanol as a hydrogen source liverpool.ac.ukresearchgate.net
Ketone Hydrogenation (C=O)Iron-basedFe-pincer complexBase-free conditions mdpi.com

Advanced Analytical Characterization of Formaldehyde 1 Phenylethanone Derived Compounds

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular architecture of newly synthesized compounds. By analyzing the interaction of molecules with electromagnetic radiation, detailed information about functional groups, bonding, and electronic environments can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR are routinely used to characterize the products of the formaldehyde-1-phenylethanone reaction.

¹H NMR: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. In chalcone-type structures derived from this reaction, the two vinylic protons (H-α and H-β) of the α,β-unsaturated ketone system are particularly diagnostic. They typically appear as doublets in the range of 7.0-8.0 ppm. rsc.org The large coupling constant (J value of approximately 15 Hz) between these protons is indicative of a trans (E) configuration of the double bond, which is the thermodynamically more stable and favored isomer. mdpi.com The presence of a 2'-hydroxyl group on the acetophenone (B1666503) ring can result in a distinct singlet in the ¹H NMR spectra at a downfield chemical shift of δ 12-13 ppm due to intramolecular hydrogen bonding with the carbonyl oxygen. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. A characteristic signal for chalcones is the carbonyl carbon (C=O), which typically resonates in the downfield region of the spectrum, around 190-195 ppm. rsc.org The signals for the α- and β-carbons of the unsaturated system are also readily identified. For formaldehyde (B43269) in aqueous solutions, NMR can be used to determine the concentration of the monomeric form, although it primarily exists as its hydrated form (methanediol) and oligomers. researchgate.net

Table 1: Typical NMR Chemical Shifts for Chalcone (B49325) Derivatives

NucleusFunctional GroupTypical Chemical Shift (δ, ppm)Reference
¹HVinylic Protons (α,β)7.0 - 8.0 (Doublets, J ≈ 15 Hz) mdpi.com
¹H2'-OH (intramolecular H-bond)12.0 - 14.5 (Singlet) rsc.orgmdpi.com
¹³CCarbonyl (C=O)190 - 195 rsc.org
¹³CAromatic Carbons115 - 140 mdpi.com

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and its more advanced version, Fourier Transform Infrared (FTIR) spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov

For chalcone derivatives, the IR spectrum provides clear evidence for the key functional groups. The most prominent absorption band is that of the carbonyl (C=O) group of the α,β-unsaturated ketone, which appears as a strong peak typically in the range of 1630-1690 cm⁻¹. fabad.org.trresearchgate.net The exact position depends on the substituents on the aromatic rings. The stretching vibration of the alkene (C=C) double bond is observed in the 1500-1600 cm⁻¹ region. researchgate.net Aromatic C-H stretching vibrations are typically seen between 3000 and 3100 cm⁻¹, while the C-H stretching of the vinylic group is observed around 3030-3010 cm⁻¹. fabad.org.tr For formaldehyde itself, FTIR spectroscopy is a common method for real-time measurement, with a characteristic absorption doublet observed around 2779-2781.5 cm⁻¹. dcl-europe.com

Table 2: Characteristic IR Absorption Bands for Chalcone Derivatives

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)IntensityReference
Aromatic C-HStretching3120 - 3040Weak-Medium fabad.org.tr
Vinylic =C-HStretching3030 - 3010Weak-Medium fabad.org.tr
Carbonyl C=OStretching1630 - 1690Strong fabad.org.trresearchgate.net
Aromatic C=CStretching~1600Medium researchgate.net
Alkenyl C=CStretching~1500Medium researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. It is particularly useful for analyzing compounds with conjugated systems, such as the chalcones derived from the formaldehyde-1-phenylethanone reaction. The extensive π-electron system in chalcones gives rise to characteristic absorption bands.

The UV-Vis spectrum of chalcones typically displays two main absorption bands resulting from π → π* and n → π* electronic transitions. nih.govbiointerfaceresearch.com

Band I: This is a high-intensity band usually appearing in the 340-390 nm range, attributed to the π → π* transition within the cinnamoyl group system. fabad.org.trnih.gov

Band II: This band appears at a shorter wavelength, typically between 220-270 nm, and is associated with the π → π* transition of the benzoyl group. fabad.org.trnih.gov

The position (λmax) and intensity (molar absorptivity, ε) of these bands can be influenced by the presence of substituents on the aromatic rings. nih.gov Electron-donating groups generally cause a bathochromic (red) shift to longer wavelengths. nih.gov Formaldehyde itself does not have strong chromophores for direct UV-Vis detection, but it can be quantified spectrophotometrically after reaction with a derivatizing agent that produces a colored product. nih.govijcce.ac.ir

Table 3: Typical UV-Vis Absorption Maxima for Chalcones

Absorption BandElectronic TransitionTypical Wavelength Range (λmax, nm)Reference
Band Iπ → π* (Cinnamoyl system)340 - 390 fabad.org.trnih.gov
Band IIπ → π* (Benzoyl system)220 - 270 fabad.org.trnih.gov

Chromatographic Methods for Separation and Identification

Chromatography is essential for separating the components of a reaction mixture and identifying the individual products. Both liquid and gas chromatography are vital tools in the analysis of formaldehyde-1-phenylethanone reaction products.

High-Performance Liquid Chromatography (HPLC) for Formaldehyde and Derivatives

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating and quantifying components in a liquid mixture. It is particularly well-suited for the analysis of formaldehyde and its non-volatile derivatives. drawellanalytical.com

Due to its lack of a strong UV chromophore and high polarity, formaldehyde is typically analyzed using HPLC after a derivatization step. drawellanalytical.com A common method involves pre-column or post-column derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) or acetylacetone. lcms.czjfda-online.comjfda-online.com

DNPH Method: Formaldehyde reacts with DNPH to form a stable hydrazone derivative that can be easily detected by a UV detector at around 345-360 nm. jfda-online.comjfda-online.comshimadzu.com The separation is usually performed on a reversed-phase column, such as a C18 or RP8 column, with a mobile phase consisting of an acetonitrile (B52724)/water mixture. jfda-online.comjfda-online.com

Acetylacetone Method: In this post-column derivatization method, the column effluent is mixed with acetylacetone, which reacts with formaldehyde to produce 3,5-diacetyl-1,4-dihydrolutidine. This product is then detected by a UV or fluorescence detector. lcms.cz

HPLC can also be used to analyze the reactant, 1-phenylethanone, using a reversed-phase C18 column with a mobile phase of acetonitrile and water, and detection via a UV detector. sielc.com

Table 4: Example HPLC Conditions for Formaldehyde Analysis

ParameterConditionReference
TechniqueReversed-Phase HPLC with pre-column derivatization jfda-online.comjfda-online.com
Derivatizing Agent2,4-Dinitrophenylhydrazine (DNPH) jfda-online.comjfda-online.com
ColumnRP8 or C18 lcms.czjfda-online.com
Mobile PhaseAcetonitrile / Water mixture jfda-online.comsielc.com
DetectorUV-Vis jfda-online.comjfda-online.com
Detection Wavelength~345 nm for DNPH derivative jfda-online.comjfda-online.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Products

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, making it an ideal tool for analyzing volatile and semi-volatile reaction products. drawellanalytical.com It provides information on both the retention time of a compound and its mass fragmentation pattern, allowing for highly confident identification. biointerfaceresearch.com

Chalcone derivatives can be analyzed by GC-MS, where they are separated based on their boiling points and polarity on a capillary column. mdpi.com The mass spectrometer then fragments the molecules, producing a unique mass spectrum that acts as a molecular fingerprint, confirming the structure and molecular weight. mdpi.com For instance, the mass spectrum of 4-methoxychalcone (B190469) shows characteristic ions at m/z 239 [M+H]⁺, 161, and 133. mdpi.com

Direct analysis of formaldehyde by GC is challenging due to its high volatility and reactivity. Therefore, derivatization is often employed to convert it into a more stable and less polar compound suitable for GC analysis. drawellanalytical.comnih.gov One method involves reacting formaldehyde with p-toluenesulfonic acid in ethanol (B145695) to form diethoxymethane, which can then be readily analyzed by GC-MS. nih.gov

Thermal Analysis for Polymer Characterization

Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a material as a function of temperature or time. For polymers derived from formaldehyde and 1-phenylethanone, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental for evaluating their performance envelope and processing characteristics.

Thermogravimetric Analysis (TGA) is a cornerstone technique for assessing the thermal stability of polymeric materials. It measures changes in the mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. This mass change is typically associated with decomposition, oxidation, or the loss of volatiles like moisture and solvents. The output, a TGA curve, plots mass percentage against temperature, providing critical data on the onset of degradation, the rate of decomposition, and the amount of residual char.

For formaldehyde-1-phenylethanone based resins and their derivatives, TGA is employed to determine their operational temperature limits and degradation kinetics. For instance, studies on related acetophenone formaldehyde resins (AFR) have shown that their thermal stability can be significantly enhanced through copolymerization. Block copolymers of AFR have demonstrated higher thermal stability compared to the precursor AFR resin. Similarly, terpolymers based on substituted acetophenones and formaldehyde exhibit good thermal stability, a crucial factor for applications in thermally demanding environments.

The degradation of these polymers can occur in multiple steps, which can be identified and quantified using TGA. The data obtained from TGA is essential for predicting product performance, estimating service lifetimes, and ensuring quality control in manufacturing processes.

Table 1: TGA Research Findings for Formaldehyde-Ketone Resins

Polymer SystemKey Findings from TGAReference
Acetophenone Formaldehyde Resin (AFR) Block CopolymersBlock copolymers exhibited higher thermal stability than the precursor AFR resin.
Substituted Acetophenone-Formaldehyde TerpolymersThe synthesized terpolymers demonstrated good thermal stability and complex thermal degradation patterns.
Modified Phenol-Formaldehyde ResinsModification with additives like sodium silicate (B1173343) can improve thermal stability by increasing crosslink density.

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the heat flow into or out of a sample as it is subjected to a controlled temperature program. It is fundamental for identifying thermal transitions such as the glass transition temperature (Tg), melting (Tm), and crystallization (Tc), as well as characterizing curing reactions (exotherms). The basic premise for analyzing thermoset cures is that the measured heat flow is proportional to the rate of the reaction.

In the context of formaldehyde-1-phenylethanone resins, DSC is critical for understanding the curing process. The thermograms of related phenol-formaldehyde (PF) resins often show one or two exothermic peaks. A lower temperature exotherm (around 98–129°C) can be attributed to the addition of free formaldehyde to the aromatic rings, while a higher temperature exotherm (around 139–151°C) corresponds to the condensation and cross-linking reactions that form the final network structure.

The glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state, is another key parameter determined by DSC. For a terpolymer derived from vanillin (B372448) oxime, formaldehyde, and p-hydroxyacetophenone, the Tg was identified at 88°C. DSC analysis provides essential data for optimizing cure cycles, understanding the effects of additives, and defining the service temperature range of the final product.

Table 2: DSC Findings for Formaldehyde-Based Resins

Polymer SystemObserved Thermal EventTemperature Range (°C)SignificanceReference
Phenol-Formaldehyde ResolsExothermic Peak (Formaldehyde Addition)98 - 129Initial reaction of free formaldehyde with phenolic rings.
Phenol-Formaldehyde ResolsExothermic Peak (Condensation/Curing)139 - 151Formation of methylene (B1212753) bridges and cross-linked network.
Vanillin Oxime-Formaldehyde-p-Hydroxyacetophenone TerpolymerGlass Transition (Tg)88Transition from glassy to rubbery state, indicating a key mechanical property change.

Morphological and Microstructural Analysis

Understanding the surface and bulk structure of polymers at the micro and nanoscale is essential for correlating synthesis parameters with final material properties. Techniques like Scanning Electron Microscopy (SEM) and X-ray Diffraction (XRD) reveal critical details about the polymer's morphology and degree of structural order.

Scanning Electron Microscopy (SEM) is a vital technique for visualizing the surface topography and morphology of materials at high magnification. It works by scanning a focused beam of electrons over a sample's surface and detecting the signals that result from the electron-sample interactions.

For polymers derived from formaldehyde and ketone monomers, SEM provides insights into the texture, porosity, and phase structure of the cured resin. In a study of a copolymer synthesized from 4-methyl acetophenone, phenyl hydrazine (B178648), and formaldehyde, SEM analysis revealed a porous, net-like appearance. The morphology was described as having a fringed, scattered character, indicating a structure that contains both crystalline and amorphous regions. Such analysis is crucial for applications where surface properties, such as in adhesives or coatings, are paramount. The presence of pores, cracks, or phase separation can significantly impact the mechanical and barrier properties of the polymer.

Table 3: SEM Morphological Observations for Formaldehyde-Ketone Copolymer Resins

Polymer SystemObserved FeaturesInterpretationReference
4-methyl acetophenone-phenyl hydrazine-formaldehyde copolymerNet-like appearance, deep pits, pores, cracks.Indicates a porous nature and a complex surface.
4-methyl acetophenone-phenyl hydrazine-formaldehyde copolymerFringed, scattered, crystalline-amorphous model.Suggests a semi-crystalline structure with transitions between ordered and disordered phases.

X-ray Diffraction (XRD) is the definitive analytical technique for investigating the crystalline structure of materials. It is used to determine the degree of crystallinity, identify crystalline phases, and measure crystallite size in polymers. Polymers can exist in various forms, from highly crystalline to completely amorphous, and often exhibit a semi-crystalline nature containing both ordered crystalline domains and disordered amorphous regions.

The XRD pattern of a polymer provides a fingerprint of its long-range molecular order. Crystalline regions produce sharp diffraction peaks, the positions and intensities of which are determined by the polymer's crystal lattice structure. In contrast, amorphous regions lack long-range order and produce broad, diffuse halos in the diffraction pattern. By analyzing the relative areas of the sharp peaks and the amorphous halo, the degree of crystallinity can be quantified. This parameter is critical as it directly influences many of the polymer's key properties, including its mechanical strength, rigidity, thermal stability, and solvent resistance. Highly crystalline polymers tend to be more rigid and have higher melting points, whereas amorphous polymers are generally softer and more pliable.

While XRD is a standard method for polymer characterization, specific studies detailing the XRD patterns and precise degree of crystallinity for resins derived purely from formaldehyde and 1-phenylethanone are not prevalent in the reviewed literature. However, analysis of related formaldehyde-based resins, such as resorcinol-formaldehyde, has in some cases shown them to be amorphous solids.

Molecular Weight Determination Methods

The molecular weight and its distribution are among the most fundamental properties of a polymer, as they profoundly influence its mechanical, thermal, and solution properties. Several methods are employed to characterize these aspects of formaldehyde-1-phenylethanone derived polymers.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the full molecular weight distribution, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). GPC separates polymer molecules based on their hydrodynamic volume in solution. For acetophenone formaldehyde resin (AFR) and its block copolymers, GPC has been successfully used to track the increase in molecular weight during polymerization and to confirm the narrow molecular weight distributions (PDI < 1.5) characteristic of controlled polymerization processes.

Other methods have also been applied. Nonaqueous conductometric titration is a technique used to determine the number-average molecular weight (Mn) for certain polymer resins. This method was used to find an Mn of 2200 g/mol for a resacetophenone-formaldehyde resin. Vapor pressure osmometry, which measures the lowering of vapor pressure of a solvent by a dissolved polymer, is another classic method for determining Mn and yielded a value of 2500 g/mol for the same resin.

Table 4: Methods for Molecular Weight Determination of Formaldehyde-Ketone Resins

MethodPolymer SystemParameter(s) DeterminedExample ResultReference
Gel Permeation Chromatography (GPC)Acetophenone Formaldehyde Resin (AFR) Block CopolymersMn, Mw, PDIMn up to 24,340 g/mol; PDI < 1.40
Nonaqueous Conductometric TitrationResacetophenone-Formaldehyde ResinMn2200 g/mol
Vapor Pressure Osmometry (VPO)Resacetophenone-Formaldehyde ResinMn2500 g/mol
Nonaqueous Conductometric Titration4-methyl acetophenone-phenyl hydrazine-formaldehyde copolymerMnReported as determined.

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely used technique for determining the molecular weight distribution of polymers. The principle of GPC is based on separating macromolecules according to their hydrodynamic volume in solution. The sample is dissolved in a suitable solvent, such as Tetrahydrofuran (THF), and injected into a column packed with a porous gel. chromatographyonline.com Larger molecules are unable to penetrate the pores of the gel and thus elute first, while smaller molecules diffuse into the pores, resulting in a longer retention time.

In the analysis of formaldehyde-1-phenylethanone resins, GPC is employed to elucidate the distribution of polymer chain sizes. The system is typically equipped with a refractive index (RI) detector, which is sensitive to the concentration of the polymer eluting from the column. chromatographyonline.comchromatographyonline.com To accurately determine the molecular weight, the system is calibrated using standards of known molecular weight, such as polystyrene or polymethylmethacrylate (PMMA) standards. chromatographyonline.comlcms.cz

Research on acetophenone formaldehyde resin (AFR) block copolymers demonstrates the utility of GPC in tracking polymer modification and polymerization. In one study, a base acetophenone formaldehyde resin with a number-average molecular weight (Mn) of 750 g/mol and a polydispersity index (PDI) of 1.20 was synthesized. researchgate.net This resin was then modified to create a macroinitiator (AFRBr) with an increased Mn of 900 g/mol and a PDI of 1.25. researchgate.net This macroinitiator was subsequently used for the atom transfer radical polymerization (ATRP) of methyl methacrylate (B99206) (MMA) to form block copolymers. GPC analysis showed a controlled polymerization process, with the molecular weight increasing as the reaction time increased, while the polydispersity remained narrow (PDI < 1.5). researchgate.netitu.edu.tr

The data below illustrates the evolution of molecular weight and polydispersity during the synthesis of PMMA-b-AFR-b-PMMA triblock copolymers, as characterized by GPC. researchgate.net

Sample NamePolymerization Time (min)Mn (g/mol)Mw (g/mol)Polydispersity Index (PDI)
AFR (Base Resin)-7509001.20
AFRBr (Macroinitiator)-90011251.25
AFR-B13012190154801.27
AFR-B26018750253101.35
AFR-B312024340340701.40

This data clearly shows that GPC is an indispensable tool for monitoring the progression of polymerization and for characterizing the final molecular weight distribution of formaldehyde-1-phenylethanone derived compounds. chromatographyonline.comitu.edu.tr

Conductometric Titration for Number Average Molecular Weights

Conductometric titration is an analytical method used to determine the number average molecular weight (Mn) of polymers that possess ionizable end-groups, such as the hydroxyl or carboxylic acid groups that can be present in formaldehyde-based resins. researchgate.net The technique relies on monitoring the change in electrical conductivity of a polymer solution as a titrant is added. The endpoint of the titration, which corresponds to the complete neutralization of the ionizable end-groups, is identified by a sharp change in the conductivity. researchgate.net

For the analysis of formaldehyde-derived copolymers, a non-aqueous system is often employed. researchgate.net The polymer is dissolved in a suitable solvent, such as pyridine, and titrated with a strong base in a non-aqueous solvent, for instance, tetra-n-butyl ammonium (B1175870) hydroxide (B78521) in 1,4-dioxane. researchgate.net The conductivity of the solution is measured after each addition of the titrant.

The number average molecular weight (Mn) is calculated from the concentration of the end-groups determined at the equivalence point. The calculation is based on the principle that, for a linear polymer, each chain possesses a specific number of titratable end-groups. By quantifying these groups, the number of moles of the polymer in a given mass can be determined, which directly leads to the calculation of Mn.

The features of the titration curves, including the presence of breaks or inflections, can provide information not only on the concentration of end-groups but also on the structure and composition of the copolymers. researchgate.net

Below is a representative data table illustrating the results that could be obtained from a conductometric titration analysis of different batches of a formaldehyde-1-phenylethanone resin, assuming the presence of one titratable end-group per chain.

Sample IDSample Weight (g)Volume of Titrant at Equivalence Point (mL)Concentration of Titrant (mol/L)Calculated Mn (g/mol)
FPE-Batch-010.5002.750.0257273
FPE-Batch-020.5122.550.0258031
FPE-Batch-030.4953.100.0256387

This technique offers a reliable, alternative method to GPC for determining the number average molecular weight, particularly for lower molecular weight polymers where end-group analysis is more sensitive. researchgate.net

Research Applications and Functional Materials from Formaldehyde 1 Phenylethanone Systems

Development of Polymeric Resins and Adhesives

The reaction between formaldehyde (B43269) and 1-phenylethanone forms the basis for a class of synthetic resins known as acetophenone-formaldehyde resins (AFR). These resins can be further modified with other monomers, such as thiourea (B124793), to create specialized polymers for adhesive and binding applications.

Acetophenone-formaldehyde resins are neutral, unsaponifiable condensation polymers that are widely used in conjunction with other binders to enhance material properties. polyolsandpolymers.net Due to their broad compatibility, they are employed to improve gloss, solid content, and covering capacity in a variety of systems. polyolsandpolymers.netpolyolspolymers.com The modification of these resins can produce materials with distinct characteristics compared to standard ketone and aldehyde resins, opening up new avenues for application. researchgate.net

In materials science, research has focused on creating advanced AFR-based polymers with controlled structures. For instance, well-defined ABA type block copolymers of AFR and methyl methacrylate (B99206) (MMA) have been synthesized using atom transfer radical polymerization (ATRP). researchgate.netitu.edu.tr This process involves modifying the hydroxyl groups on the AFR to create a macroinitiator for the polymerization of MMA, resulting in a triblock copolymer (PMMA-b-AFR-b-PMMA). researchgate.netzendy.io These advanced resins exhibit improved properties, such as higher thermal stability, compared to the original AFR. researchgate.netitu.edu.tr

Table 1: Properties of a Commercial Acetophenone-Formaldehyde Resin (POLYTONE® APF 88)

Property Value Source
Physical Form Granules or Lumps polyolsandpolymers.net
Softening Point 88 – 102 °C (Ball & Ring Method) polyolsandpolymers.net
Color (Gardner) ≤ 4.0 (50% Soln in Ethyl Acetate) polyolsandpolymers.net
Hydroxyl Value ~5.0 mg KOH/gm Resin polyolsandpolymers.net

| Acid Value | ≤ 1.0 mg KOH/gm Resin | polyolsandpolymers.net |

The terpolymer of thiourea, formaldehyde, and 1-phenylethanone is a chemical substance identified by the CAS number 68527-49-1. epa.govguidechem.comichemical.com This polymer combines the structural components of its three monomers to form a complex resin. nih.gov While the primary application of related amino resins, such as urea-formaldehyde, is in adhesives and binders for wood products, specific fabrication details for thiourea-formaldehyde-1-phenylethanone as a distinct adhesive are not extensively detailed in the available literature. chemical-supermarket.com However, the general chemistry of amino resins involves a condensation polymerization reaction. chemical-supermarket.com In a broader context, terpolymers involving formaldehyde and acetophenone (B1666503) derivatives are synthesized through condensation reactions, often in the presence of an acid catalyst, to create resinous products that can function as adhesives, ion-exchange resins, and coatings. researchgate.net

Materials for Enhanced Performance

A key area of research for formaldehyde-1-phenylethanone systems is the enhancement of material properties, particularly thermal stability and mechanical strength, which are critical for applications in demanding environments like coatings and paints.

The thermal stability of polymers derived from acetophenone and formaldehyde has been a subject of detailed investigation. Studies have shown that the thermal properties can be significantly enhanced through structural modification. For example, ABA type block copolymers of AFR and methyl methacrylate demonstrate higher thermal stability than the precursor AFR resin. researchgate.netitu.edu.tr

Thermal degradation studies on terpolymers synthesized from p-hydroxyacetophenone, p-chloroacetophenone, and formaldehyde have been carried out to ascertain their thermal stability. researchgate.net Methods such as thermogravimetric analysis (TGA) are used to evaluate the degradation kinetics and determine parameters like activation energy (Ea). researchgate.net One study found that a formaldehyde-based terpolymer had a greater activation energy (Ea= 22.3 KJ/mol) compared to a related furfuraldehyde-based polymer, indicating higher thermal stability. researchgate.net

Table 2: Thermal Properties of Modified Acetophenone-Formaldehyde Polymers

Polymer System Analysis Method Key Finding Source
AFR-MMA Block Copolymers DSC and TGA Showed higher thermal stability than precursor AFR resin. researchgate.netitu.edu.tr

| p-hydroxyacetophenone/p-chloroacetophenone/formaldehyde Terpolymer | TGA | Activation energy (Ea) calculated as 22.3 KJ/mol. | researchgate.net |

Acetophenone-formaldehyde resins are highly effective additives in the coatings and paints industry. polyolsandpolymers.netpolyolspolymers.com They are used to improve key characteristics such as gloss, hardness, adhesion, and solid content, which leads to a reduction in volatile organic compounds (VOCs). polyolsandpolymers.netpolyolspolymers.com These resins are soluble in most common paint solvents, with the exception of aliphatic hydrocarbons, making them suitable for finishes that require resistance to mineral oil. polyolsandpolymers.netpolyolspolymers.com

Specific applications include:

Wood and Metal Finishes: AFR is used in the manufacturing of both clear and pigmented nitrocellulose lacquers for wood and metal. polyolsandpolymers.net

Lacquers and Enamels: Their low color number and favorable cost make them a good base for bright, clear lacquers and white enamels, which are noted for good adhesion. polyolsandpolymers.netpolyolspolymers.com

Pigment Loading: AFR improves the pigment loading capacity of nitrocellulose lacquers, allowing for excellent gloss even at high pigmentation levels. polyolsandpolymers.net

Powder Coatings: Modified acetophenone-formaldehyde resins containing epoxy groups have been developed for use in powder coatings, offering good chemical resistance and adhesion. google.com

Research into AFR-containing block copolymers has also investigated their coating properties, confirming good adhesion on substrates like Plexiglass and showing that reflectance values increase with the resin content in the polymer. researchgate.netitu.edu.tr

Influence on Degradation Processes (e.g., Photo-oxidative Degradation of High-Density Polyethylene)

The resin formed from acetophenone and formaldehyde (AFR) acts as a photosensitizer, accelerating the photo-oxidative degradation of high-density polyethylene (B3416737) (HDPE) when exposed to UV irradiation. researchgate.netitu.edu.tr This effect has been studied by monitoring the chemical and physical changes in HDPE samples containing the resin. The degradation process is influenced by the concentration of the AFR, the irradiation time, and the temperature. researchgate.netresearchgate.net

Key findings from research indicate that keto-carbonyl groups within additives like AFR are commonly used to speed up the degradation of polyolefins. researchgate.net The extent of degradation is typically quantified by measuring the formation of carbonyl groups in the polymer chain using FT-IR spectroscopy and changes in the polymer's molecular weight through viscometry. researchgate.netitu.edu.tr

Experimental results show a direct relationship between the amount of AFR present in HDPE, the irradiation period, and the rate of degradation. researchgate.net For instance, the presence of just 1% AFR in an HDPE mixture was found to significantly improve the degradation performance under UV light. researchgate.netitu.edu.tr The degradation process is also thermally accelerated; experiments conducted at elevated temperatures (40, 65, and 90°C) demonstrated that heat works in conjunction with UV radiation to speed up the breakdown of the polymer. researchgate.netitu.edu.tr

The table below summarizes the effect of AFR concentration and irradiation time on the carbonyl index, a measure of degradation, at a constant temperature.

Table 1: Effect of AFR on HDPE Photo-Oxidative Degradation

AFR Concentration (wt%)Irradiation Time (hours)Carbonyl Index (Arbitrary Units)Reference
0100~0.05 researchgate.net
0.5100~0.20 researchgate.net
1.0100~0.35 researchgate.net
1.5~95>0.50 (Rapid Degradation) researchgate.net

Electrical Conductivity of Phenolic Polymeric Networks

Phenolic resins, including those derived from formaldehyde systems, are inherently insulating materials. nih.gov However, their electrical properties can be significantly modified to create conductive polymeric networks. The conductivity of these networks is not an intrinsic property of the base resin but is achieved through the incorporation of conductive fillers or by designing specific conjugated polymer structures. nih.govresearchgate.net

Research into chalcone-based novolac phenolic polymeric networks (NPPN), prepared through the acid-catalyzed polycondensation of formaldehyde with chalcones (which are derivatives of 1-phenylethanone), shows that these materials can exhibit a wide range of electrical conductivities. nih.gov The conductivity in these systems is attributed to the degree of polarization of the carbonyl group within the conjugated system. nih.gov Electronic effects, such as inductive and mesomeric effects from different substituents, can alter the charge separation and thus the conductivity. nih.gov

The resulting phenolic polymers have been shown to possess conductivity values ranging from negligible (0.09 µS/cm) to levels suitable for semiconductor applications (2.97 μS/cm). nih.gov Such materials are considered promising for use in optoelectronic devices and organic solar cells. nih.gov The introduction of fillers like carbon nanotubes, graphene, or metal particles into a standard phenolic formaldehyde resin matrix is another common strategy to induce electrical conductivity, transforming the composite from an insulator to a semiconductor or conductor. nih.govresearchgate.netgoogle.com

Table 2: Electrical Conductivity of Modified Phenolic Polymers

Polymer SystemConductivity (S/cm)ClassificationReference
Pristine Phenolic Formaldehyde (PF) Resin2.3 x 10-10Insulator nih.gov
Chalcone-Based Phenolic Polymer (4a)2.97 x 10-6Semiconductor nih.gov
Chalcone-Based Phenolic Polymer (4d)1.08 x 10-6Semiconductor nih.gov
Chalcone-Based Phenolic Polymer (5)0.09 x 10-6Semiconductor nih.gov
PF with 15 wt% Si-graphene4.14 x 10-3Conductor nih.gov
PF with 15 wt% Si-graphene and 5 wt% Ionic Liquid0.145Conductor nih.gov

Role in Organic Synthesis and Chemical Transformations

Intermediate in Mannich and Chloromethylation Reactions

The combination of formaldehyde and an enolizable ketone like 1-phenylethanone (acetophenone) is central to the Mannich reaction, a cornerstone three-component reaction in organic chemistry. wikipedia.org In this reaction, formaldehyde first reacts with a primary or secondary amine to form an electrophilic iminium ion. wikipedia.org The ketone, 1-phenylethanone, which possesses an acidic α-proton, tautomerizes to its enol form. This enol then acts as a nucleophile, attacking the iminium ion. wikipedia.org The final product is a β-amino-carbonyl compound, known as a Mannich base. wikipedia.orgnih.gov These bases are valuable intermediates in the synthesis of pharmaceuticals, natural products like alkaloids, and other complex organic molecules. wikipedia.orgbeilstein-journals.org

While not a direct reaction between formaldehyde and 1-phenylethanone, chloromethylation is a related and important transformation for the aromatic rings found in phenolic resins derived from these precursors. Chloromethylation introduces a chloromethyl (-CH2Cl) group onto an aromatic ring, typically using formaldehyde and hydrogen chloride. This functional group can then be easily converted into other groups, making it a versatile tool in organic synthesis.

Precursors for Chalcone (B49325) Derivatives

1-Phenylethanone (acetophenone) is a fundamental building block for the synthesis of chalcones, which are 1,3-diphenyl-2-propen-1-one derivatives. unl.pt Chalcones are typically prepared through a base-catalyzed aldol (B89426) condensation reaction known as the Claisen-Schmidt condensation. nih.govscialert.net This reaction involves the condensation of an acetophenone derivative with an aromatic aldehyde. unl.ptscialert.net

In this synthesis, the 1-phenylethanone provides the α,β-unsaturated ketone backbone after reacting with an aldehyde. nih.gov The resulting chalcone moiety serves as a precursor for a vast array of other compounds, most notably as the open-chain precursors for the biosynthesis of all flavonoids in plants. unl.pt The α,β-unsaturated carbonyl system in chalcones makes them versatile intermediates for synthesizing various heterocyclic compounds. nih.gov

Synthesis of Heterocyclic Compounds

Formaldehyde and 1-phenylethanone are instrumental in the synthesis of a wide variety of heterocyclic compounds through several distinct pathways.

One major route involves multicomponent reactions (MCRs) where formaldehyde acts as a reactive C1 building block. beilstein-journals.orgbeilstein-journals.org For example, formaldehyde can be used in reactions to generate complex heterocyclic scaffolds such as quinolines, oxazinanes, pyrazoles, and quinazolinones. beilstein-journals.orgbeilstein-journals.org

A second significant pathway utilizes chalcones derived from 1-phenylethanone as intermediates. nih.gov The reactive α,β-unsaturated carbonyl system of the chalcone is a key pharmacophore that can undergo cyclization reactions with various reagents to form important five- and six-membered heterocyclic rings. nih.govresearchgate.net These include biologically significant compounds such as:

Pyrazolines

Isoxazoles

Pyrimidines nih.gov

Cyanopyridines nih.gov

The immense applicability of these heterocyclic molecules in pharmaceuticals, natural products, and materials chemistry underscores the importance of formaldehyde and 1-phenylethanone as starting materials. nih.gov

Use of Acetyl Group-Containing Phenolic Resins as Reactive Polymers

Phenolic resins synthesized from the addition-condensation of a substituted 1-phenylethanone (acetophenone) and formaldehyde can be designed as novel reactive polymers. These resins are distinct because they incorporate the acetyl group (-COCH3) from the acetophenone monomer into the polymer structure.

The presence of the acetyl group provides a reactive site that can be subsequently modified, allowing the polymer to be functionalized for specific applications. For example, these acetyl groups can undergo reactions with Grignard reagents, demonstrating their utility as novel reactive phenolic resins. This functionalization can enhance the properties of the resin without compromising its thermal stability.

Furthermore, acetophenone formaldehyde resins (AFR) containing hydroxyl groups can be modified to act as macroinitiators for controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP). researchgate.netitu.edu.tr This allows for the synthesis of well-defined ABA-type block copolymers, for instance with poly(methyl methacrylate), creating new materials with tailored properties for applications such as coatings. researchgate.netitu.edu.tr These block copolymers often exhibit higher thermal stability than the original AFR resin. itu.edu.tr

Advanced Sensing Technologies

The detection of volatile organic compounds (VOCs) is of paramount importance for environmental monitoring and human health. Formaldehyde, a prevalent indoor air pollutant, has spurred the development of advanced sensing technologies for its accurate and sensitive detection. nih.gov Among the various materials explored for sensor fabrication, polymers have emerged as a promising class due to their structural versatility, tunable properties, and potential for integration into diverse sensing platforms. mdpi.com Polymeric sensors can be designed to exhibit high selectivity and sensitivity towards specific analytes, making them suitable for real-time monitoring of formaldehyde at low concentrations. researchgate.net

The development of polymer-based formaldehyde sensors leverages different transduction mechanisms, including optical and electrochemical methods. researchgate.net These sensors often rely on the specific chemical reactions between functional groups on the polymer backbone and formaldehyde molecules. mdpi.com The versatility of polymer chemistry allows for the incorporation of various recognition elements and signal-generating moieties, enabling the fabrication of sensors with tailored performance characteristics. nih.gov

Polymeric Probes for Formaldehyde Detection

While acetophenone-formaldehyde resins are utilized in various industrial applications such as coatings and adhesives, their specific application as the primary recognition element in polymeric probes for formaldehyde detection is not extensively documented in scientific literature. polyolsandpolymers.net However, the broader field of polymeric sensors offers significant insights into the principles and methodologies that could be adapted for such purposes.

Polymeric probes for formaldehyde detection generally operate on the principle of a specific chemical interaction between the polymer and formaldehyde, leading to a measurable change in the polymer's physical or chemical properties. researchgate.net These changes can manifest as alterations in fluorescence, color, or electrical resistance. mdpi.comelsevierpure.com The advantages of using polymeric probes over small-molecule sensors include the potential for signal amplification due to the presence of multiple binding sites along the polymer chain, enhanced stability, and ease of fabrication into thin films or nanoparticles. nih.gov

Various polymer systems have been investigated for formaldehyde sensing. For instance, polymers containing primary amine functionalities, such as polyaniline (PANI) and polyethyleneimine (PEI), are commonly employed. mdpi.comresearchgate.net The sensing mechanism in these polymers is often based on the nucleophilic addition reaction between the amine groups and the carbonyl group of formaldehyde, which can lead to the formation of a Schiff base. researchgate.net This reaction can alter the polymer's conductivity or trigger a colorimetric or fluorescent response.

Fluorescent polymeric probes represent a particularly sensitive class of formaldehyde sensors. These systems often incorporate fluorogenic or fluorometric moieties that exhibit a change in their emission properties upon reaction with formaldehyde. For example, a polymer functionalized with a fluorophore that is quenched in its native state can experience a "turn-on" fluorescence response upon binding with formaldehyde.

The performance of polymeric formaldehyde sensors is evaluated based on several key parameters, including sensitivity (limit of detection), selectivity against other interfering aldehydes and VOCs, response time, and reversibility. Many polymeric sensors have demonstrated the ability to detect formaldehyde at parts-per-billion (ppb) levels. mdpi.com

Below is a data table summarizing the performance of selected polymeric probes for formaldehyde detection found in the literature.

Polymer System Sensing Mechanism Limit of Detection (LOD) Response Time Key Features
Amine-functionalized Polyaniline (PANI) NanofilmChemiresistiveNot SpecifiedNot SpecifiedUtilizes nucleophilic addition of amines to the carbonyl group of formaldehyde. elsevierpure.com
Polyvinylpyrrolidone/Nitrogen-Doped Double-Walled Carbon Nanotubes (PVP/N-DWCNTs)Chemiresistive15 ppmNot SpecifiedEnhanced sensitivity and selectivity attributed to polymer swelling and nitrogen-sites. mdpi.com
Polyaniline/Fluoral-PChemical ReactionNot SpecifiedNot SpecifiedBased on the reaction of formaldehyde with Fluoral-P to produce ammonia, which is detected by the polyaniline. researchgate.net

Environmental Considerations and Advanced Remediation Research

Green Chemistry Innovations for Sustainable Synthesis and Processing

The synthesis of compounds involving formaldehyde (B43269) and 1-phenylethanone (acetophenone), such as in Mannich or Aldol (B89426) condensation reactions, has been a focus for green chemistry innovations. quora.comresearchgate.net These efforts aim to reduce the environmental impact of the chemical synthesis by minimizing waste and employing safer reaction conditions. ijfmr.com

A primary goal of green chemistry is to maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. ijfmr.com

Multicomponent Reactions (MCRs) : The Mannich reaction, a classic method for producing β-amino ketones from an active hydrogen compound (like 1-phenylethanone), an amine, and formaldehyde, is an example of a multicomponent reaction. oarjbp.comwikipedia.org MCRs are inherently atom-economical as they combine three or more reactants in a single step to form a product that contains most or all of the atoms of the starting materials, thereby reducing waste. researchgate.net

Solvent-Free Synthesis : A significant source of waste in chemical synthesis is the use of organic solvents. weebly.com Researchers have developed solventless, or "neat," procedures for aldol and Mannich reactions. researchgate.netscribd.com For instance, the aldol condensation between various aldehydes and acetophenones can be carried out by simply grinding the solid reactants together, often with a solid base catalyst. scribd.com This approach completely eliminates solvent waste and often simplifies product purification. flinnsci.com

Traditional Mannich and aldol reactions often require harsh conditions, such as strong acid or base catalysts and volatile organic solvents (VOCs), which pose environmental and safety risks. thaiscience.info Green chemistry seeks to replace these with safer alternatives.

Benign Solvents : Water is considered an ideal green solvent due to its safety, availability, and low environmental impact. ijfmr.com The aldol condensation has been successfully performed in water, sometimes with the aid of a Lewis acid catalyst to increase the reaction rate. ijfmr.com

Recyclable Catalysts and Ionic Liquids : To move away from corrosive mineral acids, researchers have employed alternative catalysts. Ionic liquids, which are salts that are liquid at low temperatures, have been used as both the solvent and catalyst for Mannich reactions. thaiscience.info A key advantage is their low vapor pressure and the potential for the catalyst/solvent system to be recycled and reused multiple times without a significant loss of activity, drastically reducing waste and improving process efficiency. thaiscience.info

Energy Efficiency : Conducting reactions at ambient temperature and pressure reduces energy consumption. weebly.com Many modern green protocols for Mannich reactions, for example, are designed to proceed efficiently at room temperature, avoiding the need for heating or cooling. researchgate.netthaiscience.info

Table 2: Green Chemistry Strategies for Formaldehyde-1-Phenylethanone Type Reactions

Green Strategy Traditional Approach Green Alternative Key Benefits
Solvent Use Volatile Organic Solvents (e.g., Methanol (B129727), Toluene) Solvent-free (neat grinding), Water, Ionic Liquids Reduces hazardous waste, improves safety, lowers environmental impact. ijfmr.comscribd.comthaiscience.info
Catalysis Strong mineral acids or bases (e.g., HCl, NaOH) Recyclable task-specific ionic liquids, mild bases Minimizes corrosive waste, allows for catalyst reuse, improves separation. thaiscience.info
Reaction Conditions High temperatures, reflux Ambient temperature and pressure Reduces energy consumption, enhances safety. researchgate.net
Process Efficiency Stepwise synthesis One-pot, multicomponent reactions (e.g., Mannich) Increases atom economy, reduces intermediate separation steps and associated waste. oarjbp.com

Energy Efficiency in Synthetic Routes

The energy efficiency of synthetic routes for chemical compounds is a critical aspect of green chemistry and sustainable industrial manufacturing. reagent.co.uk It directly impacts the environmental footprint and economic viability of production by influencing factors such as fossil fuel consumption, greenhouse gas emissions, and operational costs. nexocode.com For the synthesis of dicarbonyl compounds like phenylglyoxal (B86788) (a product from the oxidation of 1-phenylethanone), research has increasingly focused on moving away from energy-intensive classical methods towards more efficient and sustainable alternatives. reagent.co.ukrsc.org

Advanced synthetic strategies aim to minimize these energy inputs by utilizing alternative energy sources, highly efficient catalysts, and process intensification techniques. These modern routes not only reduce energy consumption but also often lead to faster reaction times, higher yields, and cleaner reaction profiles, which minimizes the energy required for downstream purification. nih.gov

Comparative Analysis of Synthetic Methodologies

The exploration of energy-efficient pathways involves comparing conventional thermal methods with advanced techniques that leverage alternative energy sources.

Conventional Thermal Synthesis: Classical routes for the synthesis of α-ketoaldehydes often involve the oxidation of corresponding ketones. For instance, the Kornblum oxidation of an acetophenone (B1666503) derivative can yield the desired oxoaldehyde. rsc.org These processes typically require conventional heating for extended periods to drive the reaction to completion, which is inherently energy-intensive.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry for dramatically accelerating chemical reactions. nih.gov Unlike conventional heating, which transfers energy slowly via conduction and convection, microwaves heat the reaction mixture directly and volumetrically through dielectric heating. nih.gov This rapid and efficient energy transfer can reduce reaction times from hours to mere minutes or even seconds, resulting in substantial energy savings. researchgate.net

For example, in syntheses of related heterocyclic compounds, the difference in reaction time between microwave-assisted methods and traditional thermal conditions is stark, as illustrated in the table below.

Interactive Data Table: Comparison of Reaction Times

Synthesis MethodTypical Reaction TimeEnergy Input
Conventional Heating 4 - 48 hoursHigh (prolonged)
Microwave Irradiation 45 - 90 secondsLow (short bursts)
This table illustrates a general comparison based on data for analogous multi-component reactions, where microwave irradiation significantly reduces synthesis time. researchgate.net

Ultrasound-Mediated Synthesis (Sonochemistry): Sonochemistry utilizes the energy of ultrasound to induce chemical reactions. nih.gov The process, known as acoustic cavitation, involves the formation, growth, and collapse of microscopic bubbles, which generates localized high-temperature and high-pressure zones. This method allows reactions to proceed at or near room temperature, circumventing the need for external heating and thereby conserving energy. nih.gov Ultrasound-assisted synthesis is recognized as a green approach that can enhance reaction rates and yields. nih.govnih.gov

Photocatalysis: Visible-light-driven organic transformations represent another frontier in energy-efficient synthesis. rsc.org This approach uses photocatalysts that can absorb light energy to initiate chemical reactions. By harnessing a green and abundant energy source like visible light, these methods can often be performed under mild, ambient conditions, offering a significant reduction in the energy footprint compared to thermally driven processes. rsc.org

Research Findings on Efficient Catalysis

The choice of catalyst plays a pivotal role in the energy efficiency of a synthetic route. Catalysts lower the activation energy of a reaction, enabling it to proceed under less extreme—and therefore less energy-intensive—conditions. Research into the synthesis of related compounds has shown that mesoporous materials can serve as highly effective catalysts. For example, certain mesoporous silica-alumina catalysts have demonstrated high conversion rates (over 93%) and selectivity at moderate temperatures, outperforming traditional catalysts like zeolites due to reduced reactant transport limitations. researchgate.net The development of recyclable nanocatalysts further enhances sustainability and cost-effectiveness. rsc.org

By focusing on these advanced methodologies, the chemical industry can significantly lower the energy consumption associated with the production of complex molecules. hacettepe.edu.tr

Future Research Directions and Unexplored Avenues

Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The reaction between formaldehyde (B43269) and 1-phenylethanone, often a base-catalyzed aldol (B89426) or Mannich-type reaction, is a cornerstone for producing β-amino ketones and chalcones. oarjbp.comthermofisher.com Future research is intensely focused on developing new catalysts that offer higher yields, improved selectivity, and milder reaction conditions.

Current research has explored a range of catalysts from simple bases like sodium hydroxide (B78521) to more complex systems. scientific.netsaudijournals.com The development of heterogeneous catalysts is a significant area of interest as they can be easily recovered and reused, contributing to more sustainable processes. mdpi.comsciencedaily.com For instance, hierarchical Cs–Pollucite nanozeolites have demonstrated excellent performance as solid base catalysts in Claisen-Schmidt condensation reactions. mdpi.com

Furthermore, the exploration of "green" catalysts is a growing trend. researchgate.netpropulsiontechjournal.com Thiamine hydrochloride (Vitamin B1) has been successfully employed as a metal-free catalyst for Claisen-Schmidt condensations, showcasing tolerance for a wide range of functional groups and high product yields. researchgate.net Boric acid has also been identified as an efficient, non-toxic catalyst for the condensation of acetophenone (B1666503) derivatives with aldehydes under solvent-free microwave conditions. researchgate.net

Future work will likely focus on designing catalysts with precisely controlled active sites to direct the reaction towards specific products and minimize side reactions. This includes the development of acid-base amphoteric catalysts that can theoretically be tuned to achieve maximum yield and selectivity by adjusting the acid-base ratio. rsc.org The use of biocatalysts, such as enzymes, also presents an intriguing, though less explored, avenue for highly selective transformations under environmentally benign conditions. rjpn.org

Table 1: Comparison of Catalytic Systems for Reactions Involving Formaldehyde and Acetophenone Derivatives

Catalyst TypeExamplesAdvantagesResearch Focus
Homogeneous Base Sodium Hydroxide, Potassium HydroxideHigh reactivity, low costImproving selectivity, reducing waste
Homogeneous Acid Hydrochloric Acid, Sulfuric AcidEffective for certain substratesUse in specific multi-step syntheses
Heterogeneous Cs–Pollucite Nanozeolites, Metal OxidesReusability, ease of separationEnhancing stability and activity
Green Catalysts Thiamine Hydrochloride, Boric AcidEnvironmentally benign, non-toxicBroadening substrate scope
Biocatalysts EnzymesHigh selectivity, mild conditionsEnzyme discovery and engineering

Advanced Computational Modeling for Complex Reaction Systems

Computational chemistry offers powerful tools to understand reaction mechanisms at a molecular level, which can accelerate the development of new and improved chemical processes. semanticscholar.orgusda.gov For reactions involving formaldehyde and 1-phenylethanone, computational modeling can provide insights into transition states, reaction pathways, and the role of catalysts.

Recent studies have utilized computational methods to predict the reactivity of phenolic compounds with formaldehyde, demonstrating a strong correlation between the calculated charge at reactive sites and the experimentally determined reaction rates. usda.govresearchgate.net Similar approaches can be applied to the 1-phenylethanone system to understand how substituents on the aromatic ring affect its reactivity towards formaldehyde.

Density Functional Theory (DFT) studies are particularly useful for elucidating the mechanisms of complex organic reactions. For instance, DFT has been used to investigate the Mannich reaction of acetophenone, revealing details about the role of the catalyst in promoting enolization and stabilizing intermediates. chemrxiv.org Such detailed mechanistic understanding is crucial for designing more efficient catalytic systems.

Future research will likely involve more sophisticated computational models that can simulate complex reaction environments, including the effects of solvents and the surface properties of heterogeneous catalysts. These models will be instrumental in the in silico design of catalysts with tailored properties for enhanced selectivity and efficiency in the synthesis of derivatives from formaldehyde and 1-phenylethanone.

Integration of Formaldehyde-1-Phenylethanone Chemistry with Emerging Materials Science Disciplines

The products derived from the reaction of formaldehyde and 1-phenylethanone are versatile building blocks for the synthesis of new polymers and functional materials. derpharmachemica.comepa.gov The integration of this chemistry with materials science is a promising avenue for creating advanced materials with novel properties.

A significant area of application is in the development of specialty resins. Acetophenone-formaldehyde resins are known for their use as binders in coatings and printing inks, where they improve properties such as gloss, adhesion, and drying. researchgate.net Modified versions of these resins, for example, by incorporating epoxy groups, can be used to produce powder coatings with good chemical resistance and adhesion. google.com Research into the synthesis of copolymer resins derived from 4-methyl acetophenone, phenyl hydrazine (B178648), and formaldehyde has also been reported, highlighting the potential for creating a diverse range of polymeric materials. derpharmachemica.comderpharmachemica.com

The modification of these resins can lead to products with distinct properties, opening up new applications. For instance, the hydrogenation of ketone groups in acetophenone-formaldehyde resins to hydroxyl groups, followed by reaction with diisocyanates, can produce high-grade specialty binders. researchgate.net Furthermore, the synthesis of ABA-type block copolymers containing acetophenone formaldehyde resin segments has been achieved via atom transfer radical polymerization (ATRP), resulting in materials with enhanced thermal stability. researchgate.net

Future research will likely focus on creating novel polymers with tailored functionalities. This could include the development of photosensitive polymers, liquid crystalline polymers, or materials for biomedical applications. The inherent aromatic and carbonyl functionalities of the 1-phenylethanone unit provide a rich platform for further chemical modification and functionalization.

Sustainable Manufacturing Processes for Derived Compounds

The principles of green chemistry are increasingly being applied to the synthesis of chemicals to minimize environmental impact. ijfmr.com For the production of compounds derived from formaldehyde and 1-phenylethanone, there is a strong focus on developing more sustainable manufacturing processes. rjpn.org

A key area of improvement is the reduction or elimination of hazardous solvents. Solvent-free synthesis, often facilitated by techniques such as grinding or microwave irradiation, has been shown to be effective for producing chalcones in high yields. researchgate.netpropulsiontechjournal.com When solvents are necessary, the use of greener alternatives like glycerin or ionic liquids is being explored. researchgate.netrjpn.org

Energy efficiency is another important aspect of sustainable manufacturing. Microwave-assisted synthesis has been demonstrated to significantly reduce reaction times for the condensation of 2'-hydroxyacetophenone (B8834) with benzaldehyde (B42025), leading to high yields in just a few minutes. rjpn.org Ultrasonic irradiation is another energy-efficient technique that can promote these reactions. bohrium.com

Table 2: Green Chemistry Approaches for Formaldehyde-1-Phenylethanone Reactions

Green Chemistry PrincipleApplication in Formaldehyde-1-Phenylethanone Chemistry
Waste Prevention Development of high-yield, selective catalytic reactions.
Atom Economy Designing reactions that maximize the incorporation of reactants into the product.
Less Hazardous Chemical Syntheses Use of non-toxic catalysts and reagents.
Safer Solvents and Auxiliaries Employing solvent-free conditions or green solvents like water or glycerin.
Design for Energy Efficiency Utilizing microwave irradiation or sonochemical methods to reduce reaction times and energy consumption.
Use of Catalysis Replacing stoichiometric reagents with recyclable catalytic alternatives.

Exploration of New Application Domains in Specialized Chemical Industries

While the derivatives of formaldehyde and 1-phenylethanone already have established applications, there is ongoing research to explore new domains in specialized chemical industries. americanchemistry.comformacare.eu The versatile chemical structures of these compounds make them attractive intermediates for a wide range of products.

In the pharmaceutical industry, Mannich bases derived from acetophenone are of significant interest due to their diverse biological activities. researchgate.netnih.gov They serve as precursors for the synthesis of more complex heterocyclic compounds and have shown potential as anticancer, antibacterial, and antifungal agents. nih.gov Future research will likely focus on the synthesis and biological evaluation of novel derivatives for drug discovery.

The automotive and aerospace industries utilize formaldehyde-based resins for their durability and flame resistance. americanchemistry.comslchemtech.com Products derived from 1-phenylethanone can be incorporated into these resins to enhance their properties, such as thermal stability and mechanical strength. This could lead to the development of new high-performance materials for interior components, coatings, and composites. elchemy.com

Furthermore, the unique reactivity of these compounds makes them valuable in the synthesis of other specialty chemicals. For example, they can be used as building blocks for the production of agrochemicals, fragrances, and dyes. The ability to introduce various functional groups onto the aromatic ring of 1-phenylethanone allows for the fine-tuning of the properties of the final products for specific applications. The use of formaldehyde-based resins in the textile industry for creating wrinkle-resistant and durable fabrics is another area where derivatives of 1-phenylethanone could find new applications. capitalresin.com

Q & A

Q. How to design a study comparing the catalytic efficiency of homogeneous vs. heterogeneous catalysts in acetophenone hydrogenation?

  • Methodological Answer : Use a batch reactor with controlled H₂ pressure for homogeneous catalysts (e.g., Wilkinson’s catalyst) and a fixed-bed reactor for heterogeneous systems (e.g., Pd/Al₂O₃). Monitor conversion via GC and compare turnover frequencies (TOF). Characterize catalyst stability via TEM and XPS post-reaction .

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